Cas no 1538413-55-6 ((1-{4H,5H,6H-cyclopentabthiophen-2-yl}cyclohexyl)methanamine)

(1-{4H,5H,6H-cyclopentabthiophen-2-yl}cyclohexyl)methanamine is a specialized organic compound featuring a cyclohexylmethanamine core fused with a cyclopentabthiophene moiety. This structure imparts unique electronic and steric properties, making it valuable in pharmaceutical and materials science research. The cyclopentabthiophene group enhances aromaticity and conjugation, while the cyclohexylmethanamine component offers functional versatility for further derivatization. Its rigid yet tunable framework is advantageous in designing ligands, catalysts, or bioactive molecules. The compound’s stability and synthetic accessibility further support its utility in exploratory chemistry. Researchers may leverage its hybrid heterocyclic-aliphatic architecture for applications in drug discovery, optoelectronics, or as a building block for complex molecular systems.
(1-{4H,5H,6H-cyclopentabthiophen-2-yl}cyclohexyl)methanamine structure
1538413-55-6 structure
商品名:(1-{4H,5H,6H-cyclopentabthiophen-2-yl}cyclohexyl)methanamine
CAS番号:1538413-55-6
MF:C14H21NS
メガワット:235.388242483139
CID:6428780
PubChem ID:96816577

(1-{4H,5H,6H-cyclopentabthiophen-2-yl}cyclohexyl)methanamine 化学的及び物理的性質

名前と識別子

    • (1-{4H,5H,6H-cyclopentabthiophen-2-yl}cyclohexyl)methanamine
    • (1-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}cyclohexyl)methanamine
    • EN300-1734754
    • 1538413-55-6
    • インチ: 1S/C14H21NS/c15-10-14(7-2-1-3-8-14)13-9-11-5-4-6-12(11)16-13/h9H,1-8,10,15H2
    • InChIKey: BVEHOZGEKGVCNH-UHFFFAOYSA-N
    • ほほえんだ: S1C2CCCC=2C=C1C1(CN)CCCCC1

計算された属性

  • せいみつぶんしりょう: 235.13947085g/mol
  • どういたいしつりょう: 235.13947085g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 247
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.6
  • トポロジー分子極性表面積: 54.3Ų

(1-{4H,5H,6H-cyclopentabthiophen-2-yl}cyclohexyl)methanamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1734754-1.0g
(1-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}cyclohexyl)methanamine
1538413-55-6
1g
$1343.0 2023-06-04
Enamine
EN300-1734754-0.25g
(1-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}cyclohexyl)methanamine
1538413-55-6
0.25g
$1235.0 2023-09-20
Enamine
EN300-1734754-0.5g
(1-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}cyclohexyl)methanamine
1538413-55-6
0.5g
$1289.0 2023-09-20
Enamine
EN300-1734754-5.0g
(1-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}cyclohexyl)methanamine
1538413-55-6
5g
$3894.0 2023-06-04
Enamine
EN300-1734754-10.0g
(1-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}cyclohexyl)methanamine
1538413-55-6
10g
$5774.0 2023-06-04
Enamine
EN300-1734754-1g
(1-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}cyclohexyl)methanamine
1538413-55-6
1g
$1343.0 2023-09-20
Enamine
EN300-1734754-10g
(1-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}cyclohexyl)methanamine
1538413-55-6
10g
$5774.0 2023-09-20
Enamine
EN300-1734754-0.1g
(1-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}cyclohexyl)methanamine
1538413-55-6
0.1g
$1183.0 2023-09-20
Enamine
EN300-1734754-2.5g
(1-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}cyclohexyl)methanamine
1538413-55-6
2.5g
$2631.0 2023-09-20
Enamine
EN300-1734754-5g
(1-{4H,5H,6H-cyclopenta[b]thiophen-2-yl}cyclohexyl)methanamine
1538413-55-6
5g
$3894.0 2023-09-20

(1-{4H,5H,6H-cyclopentabthiophen-2-yl}cyclohexyl)methanamine 関連文献

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(1-{4H,5H,6H-cyclopentabthiophen-2-yl}cyclohexyl)methanamineに関する追加情報

Introduction to (1-{4H,5H,6H-Cyclopentabthiophen-2-yl}Cyclohexyl)Methanamine (CAS No. 1538413-55-6)

The compound (1-{4H,5H,6H-cyclopentabthiophen-2-yl}cyclohexyl)methanamine, identified by the CAS number 1538413-55-6, is a unique organic molecule with significant potential in various scientific and industrial applications. This compound is characterized by its complex structure, which includes a cyclopentabthiophene moiety fused with a cyclohexane ring and an amine group. The integration of these structural elements imparts distinctive chemical and physical properties to the molecule, making it a subject of interest in contemporary research.

Recent studies have highlighted the importance of cyclopentabthiophene-based compounds in the field of materials science. The presence of sulfur atoms within the cyclopentabthiophene ring contributes to its aromatic stability and electronic properties. This makes the compound an attractive candidate for applications in organic electronics, such as in the development of advanced semiconductors and optoelectronic devices. Researchers have also explored its potential as a building block for constructing more complex molecular architectures with tailored functionalities.

The synthesis of (1-{4H,5H,6H-cyclopentabthiophen-2-yl}cyclohexyl)methanamine involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The reaction sequence typically includes Friedel-Crafts alkylation or acylation steps to introduce the cyclopentabthiophene group onto the cyclohexane ring. Subsequent functionalization with an amine group is achieved through reductive amination or other amine-forming reactions. The optimization of these steps has been a focus of recent research efforts to enhance yield and purity.

In terms of applications, this compound has shown promise in drug discovery programs due to its ability to interact with biological systems in specific ways. The cyclohexane ring provides structural rigidity, while the amine group introduces hydrogen bonding capabilities, which are crucial for bioavailability and target binding affinity. Preclinical studies have indicated that derivatives of this compound may exhibit anti-inflammatory or antioxidant properties, making them candidates for therapeutic interventions.

The integration of computational chemistry tools has significantly advanced our understanding of this compound's properties. Quantum mechanical calculations have provided insights into its electronic structure and reactivity patterns. For instance, density functional theory (DFT) studies have revealed that the conjugation between the sulfur atoms in the cyclopentabthiophene ring and the adjacent carbon framework enhances electron delocalization, which is beneficial for applications in photovoltaic materials.

Moreover, green chemistry principles have been increasingly applied in the synthesis and handling of this compound. Researchers are exploring solvent-free reaction conditions and biodegradable catalysts to minimize environmental impact while maintaining high yields. These efforts align with global sustainability goals and reflect a growing trend toward eco-friendly chemical processes.

In conclusion, (1-{4H,5H,6H-cyclopentabthiophen-2-yl}cyclohexyl)methanamine represents a versatile platform for exploring new frontiers in organic chemistry and materials science. Its unique structure and functional groups offer diverse opportunities for innovation across multiple disciplines. As research continues to uncover its full potential, this compound is poised to play a significant role in advancing both scientific knowledge and practical applications.

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